molecular formula C12H14N2O3 B12995230 5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid

5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12995230
M. Wt: 234.25 g/mol
InChI Key: OIZWWQCQWBBCCF-UHFFFAOYSA-N
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Description

5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a pyridine derivative with a suitable amine followed by cyclization can yield the desired pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a pyridinyl group and a carboxylic acid group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-oxo-1-(1-pyridin-4-ylethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-8(9-2-4-13-5-3-9)14-7-10(12(16)17)6-11(14)15/h2-5,8,10H,6-7H2,1H3,(H,16,17)

InChI Key

OIZWWQCQWBBCCF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

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